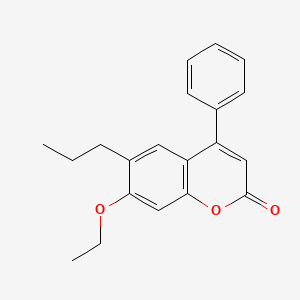![molecular formula C10H11ClN2O2S B5763588 S-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5763588.png)
S-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl} thiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl} thiocarbamate is a synthetic compound used in scientific research. It is commonly referred to as CMET or CMETB. This molecule is a thiocarbamate derivative that has been found to exhibit anticancer properties. In
Mecanismo De Acción
The exact mechanism of action of CMET is not fully understood. However, it is believed that CMET induces apoptosis in cancer cells by activating the caspase pathway. Caspases are enzymes that play a crucial role in the process of apoptosis. CMET has also been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
CMET has been shown to induce apoptosis in cancer cells through the activation of the caspase pathway. It has also been found to inhibit the activity of COX-2 and LOX, which are involved in the inflammatory response. Additionally, CMET has been shown to possess antioxidant properties, which may help protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CMET in lab experiments is its potential anticancer properties. CMET has been found to inhibit the growth of various cancer cell lines, making it a promising therapeutic agent for cancer treatment. However, one limitation of using CMET in lab experiments is its toxicity. CMET has been found to exhibit cytotoxicity towards normal cells at high concentrations, which may limit its use in vivo.
Direcciones Futuras
For the study of CMET include the development of more potent and selective analogs, investigation of synergistic effects with other anticancer agents, and exploration of its potential therapeutic effects in other diseases.
Métodos De Síntesis
The synthesis of CMET involves the reaction of 3-chloro-4-methylaniline with carbon disulfide and sodium hydroxide. This reaction forms the intermediate sodium N-(3-chloro-4-methylphenyl) dithiocarbamate, which is then reacted with ethyl chloroformate to form the final product, S-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl} thiocarbamate. The purity of the compound is confirmed using spectroscopic techniques such as NMR and IR.
Aplicaciones Científicas De Investigación
CMET has been extensively studied for its potential anticancer properties. It has been found to inhibit the growth of various cancer cell lines such as breast, lung, and prostate cancer. CMET has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CMET has been found to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for other diseases such as rheumatoid arthritis and Alzheimer's disease.
Propiedades
IUPAC Name |
S-[2-(3-chloro-4-methylanilino)-2-oxoethyl] carbamothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2S/c1-6-2-3-7(4-8(6)11)13-9(14)5-16-10(12)15/h2-4H,5H2,1H3,(H2,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTNYKCJOPVWMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-2-(3-chloro-4-methylphenylamino)-2-oxoethyl carbamothioate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2-thiol](/img/structure/B5763520.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5763523.png)

![2-[(4-chlorophenyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5763532.png)
![N-(4-fluorophenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5763545.png)
![4-[2-(2,6-dimethoxyphenoxy)ethyl]morpholine](/img/structure/B5763554.png)



![3,4,5-trimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5763584.png)

![1-[2-(3-ethylphenoxy)ethyl]pyrrolidine](/img/structure/B5763595.png)
